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Compound of Interest

Compound Name:
3-(4-Fluoro-1H-pyrazol-1-

yl)propanoic acid

Cat. No.: B11812295 Get Quote

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of

numerous therapeutic agents with a wide spectrum of biological activities, including anti-

inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of

fluorine atoms into organic molecules is a well-established strategy to enhance key

pharmacological parameters such as metabolic stability, binding affinity, and lipophilicity.[3][4]

The combination of a 4-fluoropyrazole core with a propionic acid functional handle at the N1

position creates a versatile molecular building block, 4-fluoropyrazole-1-propionic acid, poised

for elaboration into diverse chemical libraries for drug discovery and materials science

applications.

The propionic acid moiety provides a crucial carboxylic acid functional group, which can serve

as a synthetic handle for forming amide bonds, esters, or other derivatives.[5] This allows for

the straightforward linkage of the fluoropyrazole core to other pharmacophores or molecular

scaffolds, making it an ideal starting point for developing novel compounds with tailored

biological or material properties.

Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its

properties can be reliably predicted based on its constituent functional groups and data from

analogous structures.
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Property Value / Description Source / Rationale

IUPAC Name
3-(4-Fluoro-1H-pyrazol-1-

yl)propanoic acid
IUPAC Nomenclature Rules

Synonyms
4-Fluoropyrazole-1-propionic

acid
Common Naming Convention

CAS Number Not assigned. Based on database searches.

Molecular Formula C₆H₇FN₂O₂ Calculated

Molecular Weight 158.13 g/mol Calculated

Appearance
Predicted to be a white to off-

white crystalline solid.

Based on similar compounds

like 4-fluoro-1H-pyrazole and

other pyrazole carboxylic

acids.[6]

Solubility

Predicted to be soluble in polar

organic solvents (e.g., DMSO,

DMF, Methanol) and

moderately soluble in water.

The carboxylic acid group

enhances polarity and

aqueous solubility.

pKa
Estimated to be in the range of

4.0 - 5.0.

Typical range for a carboxylic

acid.

Melting Point

Predicted to be a solid with a

distinct melting point, likely

above 100 °C.

Based on related solid

pyrazole derivatives.[6]

Synthesis and Purification
The synthesis of 4-fluoropyrazole-1-propionic acid can be achieved through a logical, multi-

step sequence starting from the formation of the core heterocyclic ring followed by

functionalization. The causality behind this synthetic strategy lies in first constructing the stable

aromatic pyrazole ring and then introducing the propionic acid side chain via a standard N-

alkylation reaction, which is a reliable and high-yielding transformation.
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The proposed synthesis involves two primary stages: the creation of the 4-fluoro-1H-pyrazole

core and its subsequent N-alkylation and hydrolysis.

Starting Materials
(e.g., 2-Fluoromalondialdehyde, Hydrazine)

Step 1: Cyclization Reaction

Intermediate:
4-Fluoro-1H-pyrazole

Formation of pyrazole core

Step 2: N-Alkylation
(e.g., with Ethyl 3-bromopropionate)

Intermediate:
Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate

Introduction of side chain

Step 3: Ester Hydrolysis

Final Product:
4-Fluoropyrazole-1-propionic acid

Deprotection

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-fluoropyrazole-1-propionic acid.
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Experimental Protocol (Exemplary)
Self-Validation: This protocol incorporates standard purification and analytical steps (TLC,

NMR) after each reaction to validate the successful formation of the desired intermediate

before proceeding, ensuring the integrity of the overall synthesis.

Step 1: Synthesis of 4-Fluoro-1H-pyrazole

This step is based on established literature procedures for the synthesis of fluorinated

pyrazoles.[7]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve 2-fluoromalondialdehyde (1.0 eq) in a suitable solvent such as aqueous

ethanol.

Reagent Addition: Add hydrazine hydrate (1.0 - 1.1 eq) dropwise to the solution at room

temperature. An exotherm may be observed.

Reaction: Heat the mixture to reflux (e.g., 50-80 °C) for 1-3 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Workup and Purification: After cooling, neutralize the reaction mixture. Extract the product

with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-

fluoro-1H-pyrazole can be purified by column chromatography or distillation.

Step 2 & 3: N-Alkylation and Hydrolysis

Reaction Setup: To a solution of 4-fluoro-1H-pyrazole (1.0 eq) in an anhydrous polar aprotic

solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq)

or sodium hydride (NaH, 1.1 eq).

Alkylation: Add ethyl 3-bromopropionate (1.1 eq) dropwise to the suspension and stir at room

temperature or with gentle heating (e.g., 60 °C) until TLC analysis indicates complete

consumption of the starting pyrazole.
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Intermediate Isolation: Filter off the inorganic salts and remove the solvent under reduced

pressure. The crude ester, ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate, can be purified by

column chromatography or used directly in the next step.

Hydrolysis: Dissolve the crude ester in a mixture of THF/water or ethanol/water. Add an

excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

Reaction: Stir the mixture at room temperature for 2-16 hours until the ester is fully

hydrolyzed (monitored by TLC).

Final Workup and Purification: Remove the organic solvent under reduced pressure. Dilute

the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or

dichloromethane) to remove any non-polar impurities. Acidify the aqueous layer to pH ~2-3

with cold 1M HCl. The product, 4-fluoropyrazole-1-propionic acid, may precipitate and can be

collected by filtration. If it remains in solution, extract it with ethyl acetate. Dry the combined

organic extracts, filter, and remove the solvent to yield the final product. Recrystallization can

be performed for further purification.

Spectroscopic and Analytical Characterization
(Predicted)
The structure of 4-fluoropyrazole-1-propionic acid can be unequivocally confirmed using a

combination of spectroscopic techniques. The following data are predicted based on

established principles of NMR, IR, and MS analysis.[8][9][10]
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Technique Predicted Data

¹H NMR

δ ~12.0-13.0 (s, 1H, -COOH), δ ~7.8 (d, 1H,

pyrazole-H5), δ ~7.6 (d, 1H, pyrazole-H3), δ

~4.4 (t, 2H, -N-CH₂-), δ ~2.9 (t, 2H, -CH₂-

COOH).

¹³C NMR

δ ~175 (C=O), δ ~145 (C-F, d, ¹JCF ≈ 250 Hz),

δ ~135 (C5), δ ~125 (C3), δ ~50 (-N-CH₂-), δ

~35 (-CH₂-COOH).

FT-IR

~2500-3300 cm⁻¹ (broad, O-H stretch), ~1710

cm⁻¹ (strong, C=O stretch), ~1550 cm⁻¹ (C=N

stretch), ~1100-1200 cm⁻¹ (strong, C-F stretch).

Mass Spec (EI)

Molecular Ion (M⁺) at m/z = 158. Expected

fragments corresponding to loss of -COOH (m/z

= 113) and the propionic acid chain.

Applications in Research and Drug Development
4-Fluoropyrazole-1-propionic acid is not merely a chemical curiosity; it is a strategic tool for the

modern medicinal chemist. Its value lies in its utility as a versatile scaffold for building more

complex molecules.

Scaffold for Bioactive Molecules: The fluorinated pyrazole core is a key component in

numerous FDA-approved drugs, highlighting its acceptance as a pharmacologically relevant

moiety.[2] This compound provides a direct entry point for creating novel analogues of known

drugs or exploring new chemical space.

Linker Chemistry: The terminal carboxylic acid is an ideal attachment point for linker

chemistry. It can be readily converted to an active ester and coupled with amines, alcohols,

or other nucleophiles. This is particularly relevant in the development of targeted therapies

like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule,

it is an excellent candidate for fragment-based screening campaigns to identify initial hits

against protein targets.
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Drug Discovery Applications

4-Fluoropyrazole-1-propionic acid

Fluoropyrazole Core

Propionic Acid Handle

Amide Coupling
(Peptide Mimetics)

Esterification
(Prodrugs)

PROTAC / ADC
Linker Attachment

Fragment-Based
Screening
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Caption: Role as a versatile scaffold in drug discovery applications.

Safety and Handling
As a laboratory chemical, 4-fluoropyrazole-1-propionic acid should be handled with appropriate

care, following standard laboratory safety protocols. While specific toxicity data is unavailable,

the following guidelines are based on similar acidic and fluorinated organic compounds.[11][12]

[13]

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-

resistant gloves, and a lab coat.[11]

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid

formation of dust. Avoid contact with skin, eyes, and clothing.[14][15] Wash hands thoroughly

after handling.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep

away from strong oxidizing agents and strong bases.

First Aid:

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek

medical attention.[11]
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Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

Seek medical attention if irritation persists.[11]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

Inhalation: Move person into fresh air. If breathing is difficult, give oxygen and seek

medical attention.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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